1-Ethyl-3-(3-methylphenyl)piperazine
Overview
Description
1-Ethyl-3-(3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-(3-methylphenyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The action of this compound affects the GABAergic pathway. This pathway is one of the main inhibitory signaling pathways in the central nervous system and plays a crucial role in reducing neuronal excitability . The downstream effects of this interaction include the reduction of nerve impulses and the induction of a calming effect on the nervous system .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By acting as an agonist at these receptors, this compound enhances the inhibitory effects of GABA in the nervous system. This can lead to a range of effects, including reduced anxiety, muscle relaxation, and sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine with ammonia has been described for the preparation of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(3-methylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Ethyl-3-(3-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound is investigated for its potential therapeutic uses.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
- 1-Methyl-3-phenylpiperazine
- 1-Ethylpiperazine
- 1-(3-Methylphenyl)piperazine
Comparison: 1-Ethyl-3-(3-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
1-ethyl-3-(3-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVAJXVOESNBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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